Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3a-amino-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-14(15)8-6-4-5-7-11(14)16/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPISOLQCJUHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate typically involves the following steps:
Formation of the Cyclohepta[b]pyrrole Core: This can be achieved through cyclization reactions starting from suitable precursors such as amino acids or their derivatives.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclohepta[b]pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in ring size, substituents, and functional groups, influencing their physicochemical and reactivity profiles:
Key Observations :
Economic and Commercial Aspects
| Compound | Supplier | Price (50 mg) | Price (500 mg) |
|---|---|---|---|
| This compound | CymitQuimica | €692.00 | €1,935.00 |
| 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride | CymitQuimica | €1,197.00 | €3,400.00 |
The target compound’s cost reflects its niche applications and complex synthesis .
Biological Activity
Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate (CAS Number: 2225144-67-0) is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : tert-butyl 3a-aminooctahydrocyclohepta[b]pyrrole-1(2H)-carboxylate
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
The compound is typically presented as a yellow solid and is soluble in organic solvents, making it suitable for various chemical applications.
Synthesis
The synthesis of this compound generally involves multiple steps, including the formation of the bicyclic structure followed by functionalization to introduce the tert-butyl and amino groups. The process often employs techniques such as column chromatography for purification and NMR spectroscopy for structural confirmation .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific IC50 values and mechanisms of action require further investigation.
- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of related compounds on A549 lung cancer cells, demonstrating significant cell death at higher concentrations (≥50 µM) after 48 hours of treatment .
- Another investigation focused on the pharmacodynamics of similar compounds in vivo, where they exhibited reduced tumor growth in xenograft models.
-
Mechanistic Insights :
- Research has highlighted the role of these compounds in inhibiting specific pathways involved in cell proliferation and survival, particularly through the modulation of apoptosis-related proteins .
- The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic core can enhance or diminish biological activity, providing insights for drug design.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step procedures involving Boc-protection, cyclization, and functional group transformations. For example, tert-butyl carbamates are often prepared using Boc anhydride in dichloromethane with catalysts like DMAP or triethylamine at 0–20°C . Intermediate purity is confirmed via silica gel chromatography and spectroscopic methods (e.g., H NMR, C NMR). Key steps include monitoring reaction progress using TLC and optimizing stoichiometry to avoid side reactions .
Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction using programs like SHELX (SHELXL for refinement) resolves stereochemical ambiguities. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. Structural validation involves checking R-factors (<0.05) and analyzing anisotropic displacement parameters . For example, similar bicyclic pyrrolidines were resolved with SHELX, confirming chair conformations and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.34 ppm, amine protons at δ 5.0–6.0 ppm). C NMR confirms carbonyl (δ 165–175 ppm) and Boc-group carbons .
- IR : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H] at 323.82 m/z) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, studies on similar bicyclic amines used Gaussian09 to predict regioselectivity in Pd-catalyzed cross-couplings . Solvent effects (e.g., THF vs. DMF) are simulated using the SMD model. Challenges include accurately modeling steric effects from the decahydrocyclohepta[b]pyrrole framework.
Q. How are crystallographic data contradictions resolved during structure refinement?
- Methodology : Discrepancies in thermal parameters or bond lengths are addressed using SHELXL's restraints (e.g., DFIX, SIMU). For twinned crystals, twin-law matrices are applied. WinGX's graphical interface aids in visualizing outliers, and hydrogen atoms are refined isotropically or using riding models . A case study on a related pyrrolidine derivative required merging datasets from multiple crystals to resolve disorder .
Q. What strategies mitigate racemization during Boc-deprotection of the amine group?
- Methodology : Acidic deprotection (e.g., TFA in DCM at 0°C) minimizes racemization. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity. For sensitive substrates, alternative reagents like HCl in dioxane are used. Racemization rates are quantified via kinetic studies using circular dichroism (CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
